molecular formula C11H17ClO3 B12335528 Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate CAS No. 880104-41-6

Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate

Cat. No.: B12335528
CAS No.: 880104-41-6
M. Wt: 232.70 g/mol
InChI Key: BPUZBYSSUDGZSO-UHFFFAOYSA-N
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Description

Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate is a chemical compound with the molecular formula C11H17ClO3 and a molecular weight of 232.7 g/mol . . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate typically involves the reaction of cyclohexaneacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Cyclohexaneacetic acid derivatives.

    Hydrolysis: Cyclohexaneacetic acid and ethanol.

Scientific Research Applications

Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive and can undergo substitution reactions, while the ester group can be hydrolyzed or reduced under appropriate conditions.

Properties

CAS No.

880104-41-6

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

ethyl 2-(4-carbonochloridoylcyclohexyl)acetate

InChI

InChI=1S/C11H17ClO3/c1-2-15-10(13)7-8-3-5-9(6-4-8)11(12)14/h8-9H,2-7H2,1H3

InChI Key

BPUZBYSSUDGZSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C(=O)Cl

Origin of Product

United States

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